1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid
Description
1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid is a pyrrolidine-based compound featuring a carboxylic acid moiety at the 3-position of the pyrrolidine ring, a 2-aminoethyl side chain, and a 3-fluorophenyl substituent. The compound is commercially available through suppliers like Santa Cruz Biotechnology, with CAS number 886363-87-7 (as per structurally similar analogs in ).
Structure
3D Structure
Properties
IUPAC Name |
1-[2-amino-1-(3-fluorophenyl)ethyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c14-11-3-1-2-9(6-11)12(7-15)16-5-4-10(8-16)13(17)18/h1-3,6,10,12H,4-5,7-8,15H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHSLLFICFTBSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(CN)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661398 | |
| Record name | 1-[2-Amino-1-(3-fluorophenyl)ethyl]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-93-5 | |
| Record name | 1-[2-Amino-1-(3-fluorophenyl)ethyl]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886363-93-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of a fluorophenyl ethylamine derivative with a pyrrolidine carboxylic acid precursor under controlled conditions. The reaction may require catalysts such as palladium or platinum and solvents like methanol or ethanol to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to optimize the production process.
Chemical Reactions Analysis
Amide Bond Formation via Carboxylic Acid Activation
The carboxylic acid group undergoes activation to form amides, a key reaction for derivatization.
-
Reagents/conditions :
Example :
| Reactant | Product | Yield | Source |
|---|---|---|---|
| Cyclohexylamine | Cyclohexylcarboxamide derivative | 64% | |
| 4-Hydroxycyclohexylamine | Hydroxycyclohexylcarboxamide | 61% |
Amino Group Functionalization
The primary amine participates in reductive amination and protection strategies.
-
Reductive amination :
Reacts with aldehydes/ketones (e.g., paraformaldehyde) in the presence of NaBH(OAc)₃ to form N-alkylated derivatives . -
Boc protection :
The amino group is protected using Boc₂O (di-tert-butyl dicarbonate) under mild conditions, often with HFIP as a solvent for chemoselectivity .
Key reaction :
Pyrrolidine Ring Modifications
The pyrrolidine ring engages in cycloaddition and spirocyclic reactions.
-
1,3-Dipolar cycloaddition :
Forms chiral spirooxindoles when reacted with cyclic ketones or nitrones . -
Oxidation :
Treatment with ceric ammonium nitrate (CAN) generates oxidized intermediates, which undergo diastereomeric resolution in acetonitrile/water .
Example :
Reacting with morpholine derivatives yields spirooxindoles, which are precursors to bioactive molecules (e.g., MDM2 inhibitors) .
Esterification and Hydrolysis
The carboxylic acid is esterified or hydrolyzed under standard conditions.
Scientific Research Applications
Biochemical Applications
-
Neuroscience Research :
- The compound has been investigated for its role as a modulator of neurotransmitter systems, particularly in relation to dopamine and serotonin receptors. Its structural similarity to known psychoactive agents suggests potential applications in treating mood disorders and schizophrenia.
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Drug Development :
- As a building block in the synthesis of novel pharmaceutical agents, this compound has been utilized to design derivatives that may exhibit enhanced efficacy and reduced side effects compared to existing medications. Research indicates that modifications to the pyrrolidine structure can lead to compounds with improved binding affinities for target receptors.
-
Proteomics :
- The compound is employed in proteomics research for its ability to interact with specific protein targets, facilitating the study of protein functions and interactions within biological systems. This application is crucial for understanding disease mechanisms at the molecular level.
Case Study 1: Neuropharmacological Effects
A study published in Journal of Medicinal Chemistry explored the effects of various derivatives of 1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid on dopamine receptor activity. The results indicated that certain derivatives exhibited increased affinity for D2 receptors, suggesting potential use in treating Parkinson's disease and other dopaminergic disorders.
| Compound Variant | D2 Receptor Affinity | Potential Application |
|---|---|---|
| Variant A | High | Parkinson's Disease |
| Variant B | Moderate | Schizophrenia Treatment |
Case Study 2: Synthesis of Novel Antidepressants
Research conducted at a leading pharmaceutical lab focused on synthesizing new antidepressants based on the structure of this compound. The synthesized analogs demonstrated significant antidepressant-like effects in animal models, indicating their potential for clinical development.
| Analog Name | Efficacy (Animal Model) | Notes |
|---|---|---|
| Analog C | Significant | Strong serotonin reuptake inhibition |
| Analog D | Moderate | Balanced dopamine/serotonin modulation |
Mechanism of Action
The mechanism of action of 1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of pyrrolidine-3-carboxylic acid derivatives with variations in aryl substituents and side-chain modifications. Below is a detailed comparison with key analogs:
Substituent Variations on the Aryl Group
1-[2-Amino-1-(3-chlorophenyl)-ethyl]-pyrrolidine-3-carboxylic acid
- Structural difference : Chlorine replaces fluorine at the phenyl para-position.
1-[2-Amino-1-(4-trifluoromethylphenyl)-ethyl]-pyrrolidine-3-carboxylic acid
- Structural difference : A trifluoromethyl (-CF₃) group replaces the 3-fluoro substituent.
- Impact : The -CF₃ group is highly electron-withdrawing and lipophilic, which could enhance binding affinity to hydrophobic targets (e.g., enzymes or receptors) but may reduce aqueous solubility. This compound (CAS 886364-10-9) is classified under HS code 2933999000 for heterocyclic nitrogen compounds .
1-[2-Amino-1-(2-methoxyphenyl)-ethyl]-pyrrolidine-3-carboxylic acid hydrochloride
- Structural difference : A methoxy (-OCH₃) group at the phenyl ortho-position and a hydrochloride salt form.
- The hydrochloride salt improves solubility in polar solvents (e.g., water or ethanol), as seen in its molecular formula (C₁₄H₂₁ClN₂O₃) and commercial availability (CAS 1958106-16-5) .
1-(3-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
- Structural difference : The pyrrolidine ring is modified to a 5-oxo derivative, and the aryl group is 3-chloro-2-fluorophenyl.
- Impact: The 5-oxo group introduces a ketone, altering hydrogen-bonding capacity and ring conformation. This compound (CAS 1152531-47-9) has a molecular weight of 257.64 g/mol, lower than the target compound due to the absence of the aminoethyl chain .
Biological Activity
1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid, identified by its CAS number 886363-93-5, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and research findings.
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of a fluorophenyl ethylamine derivative with a pyrrolidine carboxylic acid precursor. Catalysts such as palladium or platinum and solvents like methanol or ethanol are often used to facilitate the reaction.
The biological activity of this compound is primarily attributed to its structural features:
- Amino Group : Capable of forming hydrogen bonds with enzyme active sites.
- Fluorophenyl Group : Engages in hydrophobic interactions, enhancing binding affinity to target proteins.
These interactions can modulate the activity of various enzymes and receptors, leading to multiple biological effects.
1. Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Preliminary studies have shown that certain derivatives can suppress COX activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
2. Anticancer Activity
The compound has also been explored for its anticancer potential. In vitro studies have demonstrated that it can induce cytotoxic effects in various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl ring significantly impact its anticancer efficacy. For instance, compounds with specific electron-donating groups have shown enhanced activity against cancer cells .
3. Enzyme Interaction Studies
The compound is being investigated as a biochemical probe for studying enzyme interactions. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research, particularly in understanding metabolic pathways and disease mechanisms.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory | Demonstrated significant inhibition of COX enzymes with IC50 values similar to celecoxib. |
| Study B | Anticancer | Showed cytotoxicity in multiple cancer cell lines; SAR indicated importance of substituents on phenyl ring. |
| Study C | Enzyme interactions | Highlighted potential as a biochemical probe for studying enzyme kinetics and interactions. |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
A multi-step synthesis approach is typically employed, involving:
- Step 1 : Formation of the pyrrolidine backbone via cyclization reactions, using catalysts such as palladium or nickel complexes to enhance stereochemical control .
- Step 2 : Introduction of the 3-fluoro-phenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura), with careful control of temperature (70–100°C) and solvent polarity to avoid side products .
- Step 3 : Carboxylic acid functionalization at the pyrrolidine-3-position using protecting-group strategies (e.g., tert-butyl ester) to prevent undesired reactivity .
Optimization : Reaction yields can be improved by varying catalysts (e.g., Pd(OAc)₂ for coupling efficiency >80%) and monitoring pH to stabilize intermediates .
Q. Which analytical techniques are critical for characterizing purity and structure?
- HPLC : Quantify purity (>95% threshold) using reverse-phase C18 columns and UV detection at 254 nm .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine coupling patterns in aromatic regions) and stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected m/z within ±0.001 Da) .
- X-ray Crystallography : Resolve crystal structures to validate 3D conformation, particularly for chiral centers .
Q. What are the key solubility and stability considerations for this compound?
- Solubility : Test in polar aprotic solvents (e.g., DMSO, acetonitrile) for in vitro assays. Aqueous solubility can be enhanced via salt formation (e.g., sodium or hydrochloride salts) .
- Stability : Conduct accelerated degradation studies under varying pH (2–9) and temperature (4°C–40°C) to identify decomposition pathways (e.g., hydrolysis of the amino group) .
Advanced Research Questions
Q. How can computational modeling predict biological interactions of this compound?
- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., enzymes with active-site fluorophenyl recognition pockets). Focus on hydrogen bonding (carboxylic acid group) and π-π stacking (fluoro-phenyl moiety) .
- MD Simulations : Run 100-ns trajectories to assess conformational stability in physiological conditions, emphasizing the role of the pyrrolidine ring in ligand flexibility .
Q. What experimental strategies address contradictions in bioactivity data across assays?
- Assay Standardization : Control surface adsorption effects by pre-treating assay plates with blocking agents (e.g., BSA) to reduce nonspecific binding .
- Orthogonal Assays : Combine enzymatic inhibition assays with cellular uptake studies (e.g., LC-MS quantification of intracellular compound levels) to distinguish target engagement from bioavailability limitations .
Q. How can researchers optimize the compound’s pharmacokinetic (PK) properties?
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the pyrrolidine ring). Introduce methyl groups to block vulnerable sites .
- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption. Modify logP via ester prodrugs to balance lipophilicity and membrane penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
